Xanomeline oxalate is a synthetic compound derived from pyridine-3-caroxaldehyde. [] It is classified as a muscarinic acetylcholine receptor agonist, exhibiting a preference for the M1 and M4 subtypes. [] This selectivity makes it a valuable tool in scientific research, particularly in neuroscience, for investigating the roles of M1 and M4 receptors in various physiological and pathological processes. []
Xanomeline oxalate is a compound derived from xanomeline, a muscarinic acetylcholine receptor agonist that selectively targets the M1 and M4 receptor subtypes. This compound has garnered interest for its potential therapeutic applications, particularly in treating neurological disorders such as Alzheimer's disease and schizophrenia. The oxalate salt form of xanomeline enhances its stability and bioavailability, making it a focus of pharmacological research.
Xanomeline was originally developed as a treatment for cognitive deficits associated with Alzheimer's disease. Its oxalate form is synthesized to improve pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion. The development of xanomeline derivatives aims to enhance efficacy while minimizing side effects associated with peripheral muscarinic receptor activation.
Xanomeline oxalate is classified as:
The synthesis of xanomeline oxalate involves several key steps, primarily utilizing organic reactions to construct its complex molecular framework. The process begins with the formation of the base structure of xanomeline, followed by the introduction of the oxalate moiety.
The synthesis may involve various purification techniques such as recrystallization and chromatography to isolate the desired product in high purity. Analytical methods like nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity of xanomeline oxalate.
The molecular structure of xanomeline oxalate can be described as follows:
Xanomeline oxalate undergoes various chemical reactions relevant to its pharmacological activity:
The metabolic profile of xanomeline oxalate reveals potential pathways for drug-drug interactions and variations in patient response due to genetic differences in metabolic enzyme activity.
Xanomeline oxalate acts primarily as an agonist at M1 and M4 muscarinic receptors. Upon binding:
Studies indicate that xanomeline's selectivity for M1 receptors contributes significantly to its cognitive-enhancing effects while minimizing peripheral side effects commonly associated with non-selective muscarinic agonists.
Analytical techniques such as high-performance liquid chromatography are utilized for quantifying xanomeline oxalate in biological samples, ensuring accurate dosing in therapeutic applications .
Xanomeline oxalate has several scientific uses:
Xanomeline oxalate demonstrates distinct functional selectivity across muscarinic acetylcholine receptor (mAChR) subtypes (M1–M5), despite near-equilibrium binding affinity. Its efficacy-driven selectivity is evident in functional assays, where it acts as a potent agonist at M4 receptors (EC₅₀ = 14.1 nM), followed by M1 (EC₅₀ = 30.9 nM), while showing significantly lower potency at M2 (EC₅₀ = 1,700 nM), M5 (EC₅₀ = 1,800 nM), and M3 (EC₅₀ = 8,500 nM) receptors [1]. This subtype-specific efficacy is critical for its therapeutic potential in neurological disorders, as M1/M4 activation modulates cognitive and antipsychotic pathways without peripheral cholinergic side effects mediated by M2/M3 [6]. In vivo studies confirm that xanomeline-induced cortical activation and behavioral effects are abolished by M1-preferring antagonists like pirenzepine, underscoring its dependence on central M1/M4 signaling [6] [10].
Table 1: Functional Selectivity of Xanomeline Oxalate at mAChR Subtypes
Receptor Subtype | EC₅₀ (nM) | Primary Agonist Activity |
---|---|---|
M4 | 14.1 | Full agonist |
M1 | 30.9 | Full agonist |
M2 | 1,700 | Partial agonist |
M5 | 1,800 | Weak partial agonist/antagonist |
M3 | 8,500 | Weak partial agonist |
Xanomeline exhibits ligand bias at M4 receptors, preferentially activating specific signaling pathways over others. Compared to acetylcholine (ACh), it shows:
Table 2: Biased Signaling Profile of Xanomeline at Human M4 Receptors
Signaling Pathway | Relative Efficacy (vs. ACh) | Bias Characterization |
---|---|---|
Gαi₂ activation | 82% | Preferential activation |
cAMP inhibition | 78% | Preferential activation |
β-arrestin recruitment | 68% | Neutral |
ERK1/2 phosphorylation | 45% | Bias away |
Calcium mobilization | 32% | Bias away |
A hallmark of xanomeline is its wash-resistant binding, enabling prolonged receptor modulation after removal of unbound ligand. This property is subtype-specific:
Xanomeline’s binding affinity (Kᵢ) is nearly uniform across mAChRs (7.8–11 nM), but its functional efficacy varies dramatically by subtype [1] [3]:
Table 3: Comparative Binding vs. Functional Activity of Xanomeline
Receptor | Binding Kᵢ (nM) | Functional EC₅₀/IC₅₀ (nM) | Efficacy Relative to ACh |
---|---|---|---|
M1 | 7.9–82 | 30.9 (EC₅₀) | Full agonist (100%) |
M2 | 8.1–724 | 1,700 (EC₅₀) | Partial agonist (50%) |
M3 | 7.8–40 | 8,500 (EC₅₀) | Partial agonist (25%) |
M4 | 11–72 | 14.1 (EC₅₀) | Full agonist (100%) |
M5 | 9.3–80 | 1,800 (IC₅₀)* | Antagonist |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7